molecular formula C14H16N2O9S B1364972 1-[6-(2,5-Dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid CAS No. 103848-61-9

1-[6-(2,5-Dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid

Cat. No. B1364972
M. Wt: 388.35 g/mol
InChI Key: NWHAVGHJSKQCHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-(2,5-Dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid is a chemical compound with the molecular formula C14H16N2O9S and a molecular weight of 388.35 g/mol1. It is not intended for human or veterinary use and is primarily used for research purposes1.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, similar compounds are synthesized through the C–N nucleophilic coupling of pyrrolidin-2-one and ethyl-2-bromo-6-(2,5-dioxopyrrolidin-1-yl)hexanoate2.



Molecular Structure Analysis

The molecular structure analysis of this compound is not explicitly mentioned in the search results. However, the molecular formula is C14H16N2O9S1.



Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results.


Scientific Research Applications

  • Synthesis of Coupling Agents : An efficient synthesis method was developed for a heterobifunctional coupling agent, critical for chemoselective conjugation of proteins and enzymes, starting from 6-{[(benzyloxy)carbonyl]amino}hexanoic acid. This process is useful for the preparation of other analogous coupling agents (Reddy et al., 2005).

  • Antimicrobial Activity : New N-sulfonates containing pyridyl, quinolyl, and isoquinolyl functional groups were synthesized and evaluated for antimicrobial and antifungal activities. A compound within this group showed significant activity against various bacteria and fungi (Fadda et al., 2016).

  • Catalysis in Organic Synthesis : Magnetically separable graphene oxide anchored sulfonic acid nanoparticles demonstrated high catalytic activity in the synthesis of certain carbonitriles, using a green solvent under microwave irradiation (Zhang et al., 2016).

  • Chemical Synthesis and Sulfonation : Research on the reaction of natural-occurring phenolic derivatives with bis(trimethylsilyl) sulfate highlighted the importance of aromatic sulfonic acids and their derivatives in chemical industries (Nuissier et al., 2008).

  • Caspase-3 Inhibitory Activity : A study described the synthesis of novel 8-sulfonyl-1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines, identifying potent inhibitors of caspase-3, which is relevant in medical research (Kravchenko et al., 2005).

  • Nanoparticle Synthesis and Applications : Research on nanocrystalline titania-based sulfonic acid materials demonstrated their effectiveness as catalysts in the synthesis of pyran derivatives, showcasing potential in large scale production (Murugesan et al., 2016).

  • Polymer Chemistry : The synthesis of sulfonic acid-containing polybenzoxazine for proton exchange membrane in direct methanol fuel cells was investigated, emphasizing the relevance of such compounds in materials science (Yao et al., 2014).

  • Template-Mediated Oxidative Polymerization : A study on the supermolecular mechanism of template-mediated oxidative polymerization of pyrrole involved compounds with sulfonic acid groups, highlighting their role in polymer chemistry (Díez et al., 2008).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results.


Future Directions

The future directions for the research and application of this compound are not explicitly mentioned in the search results.


Please note that the information provided is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or chemical databases.


properties

IUPAC Name

1-[6-(2,5-dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O9S/c17-10-5-6-11(18)15(10)7-3-1-2-4-13(20)25-16-12(19)8-9(14(16)21)26(22,23)24/h5-6,9H,1-4,7-8H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHAVGHJSKQCHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCN2C(=O)C=CC2=O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401052
Record name 1-[6-(2,5-dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(2,5-Dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid

CAS RN

103848-61-9
Record name 1-[6-(2,5-dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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